molecular formula C9H12N2O B8780768 5-(Oxolan-2-yl)pyridin-2-amine

5-(Oxolan-2-yl)pyridin-2-amine

Cat. No.: B8780768
M. Wt: 164.20 g/mol
InChI Key: ATVRWGLXENBWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyridine-Based Heterocycles in Synthetic Strategies

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. rsc.orgwikipedia.org Its unique properties, including weak basicity, water solubility, and the ability to form hydrogen bonds, make it a privileged scaffold in drug discovery. nih.gov The nitrogen atom in the pyridine ring can significantly influence a molecule's pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. rsc.orgenpress-publisher.com

This versatility has led to the incorporation of the pyridine nucleus in over 7000 drug molecules and a significant number of FDA-approved pharmaceuticals. rsc.orgnih.gov Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.comfrontiersin.org Prominent examples of pyridine-containing drugs include isoniazid (B1672263) (an antitubercular agent), abiraterone (B193195) (an anticancer drug), and omeprazole (B731) (an antiulcer medication). nih.gov

In synthetic chemistry, pyridines serve as crucial precursors and intermediates for constructing more complex molecular architectures. rsc.org The reactivity of the pyridine ring allows for a wide range of functionalization reactions. organic-chemistry.org Chemists have developed numerous synthetic methods, from classical condensation reactions like the Hantzsch synthesis to modern cross-coupling strategies, to create a diverse library of substituted pyridines. organic-chemistry.orgignited.in This chemical tractability makes the pyridine scaffold an essential tool for medicinal chemists aiming to fine-tune the biological activity and properties of new therapeutic agents. nih.govenpress-publisher.com

Role of Tetrahydrofuran (B95107) Derivatives as Pivotal Building Blocks

Tetrahydrofuran (THF), a saturated five-membered cyclic ether, is another indispensable scaffold in organic synthesis and medicinal chemistry. nih.govresearchgate.net While widely known as a solvent, the THF ring is also a key structural motif found in numerous natural products and FDA-approved drugs. nih.govsci-hub.se Its inclusion in a molecule can enhance hydrophilicity, metabolic stability, and biological activity. researchgate.net The oxygen atom in the THF ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. pharmablock.comnih.gov

The THF scaffold is considered a valuable building block for several reasons. It can serve as a conformationally restricted form of a linear ether, reducing the entropic penalty upon binding to a target. pharmablock.com Furthermore, it can act as a bioisostere for other cyclic structures like cyclohexane, offering improved physicochemical properties. pharmablock.com The importance of the THF moiety is highlighted in potent drugs such as the HIV protease inhibitor Darunavir. nih.govnih.gov

The synthesis of chiral and polysubstituted tetrahydrofurans is an active area of research, as the stereochemistry of the ring can be critical for biological function. sci-hub.sechemistryviews.org Organic chemists have devised various strategies, including cyclization of diols and palladium-catalyzed reactions, to construct these valuable heterocyclic systems. chemistryviews.orgorganic-chemistry.org The availability of a wide array of THF-containing building blocks facilitates their incorporation into complex molecules during drug discovery and development. sci-hub.sencl.res.in

Rationale for Research on Fused Pyridine and Tetrahydrofuran Systems: The Case of 5-(Oxolan-2-yl)pyridin-2-amine

The strategic combination of pyridine and tetrahydrofuran rings into a single molecular entity, such as this compound, is driven by the desire to merge the advantageous properties of both scaffolds. This hybrid design aims to create novel chemical matter with potentially enhanced or unique biological activities and optimized pharmacokinetic profiles.

The investigation of molecules like this compound is part of a broader effort in medicinal chemistry to explore "fused" or linked heterocyclic systems. ias.ac.in Such compounds are often used as intermediates or building blocks in the synthesis of more complex, biologically active molecules. evitachem.com By studying the synthesis and properties of these hybrid structures, researchers can develop new strategies for drug design and create novel compounds for screening against various diseases. The specific linkage in this compound creates a distinct three-dimensional structure that can be explored for its fit within the active sites of therapeutic targets.

Table 1. Physicochemical Properties of this compound (Note: Experimental values can vary between sources; this table provides representative data.)

Property Value
IUPAC Name This compound
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
CAS Number 1888880-19-0 sigmaaldrich.com
InChI Key CCGXGMWTPJEYSD-UHFFFAOYSA-N sigmaaldrich.com
Canonical SMILES C1CC(OC1)C2=CC(=NC=C2)N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-(oxolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C9H12N2O/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2,(H2,10,11)

InChI Key

ATVRWGLXENBWCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CN=C(C=C2)N

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 5 Oxolan 2 Yl Pyridin 2 Amine Analogs

Transformations at the Amino Group of the Pyridine (B92270) Ring

The primary amino group at the C-2 position of the pyridine ring is a key site for a variety of chemical modifications, including acylation and diazotization reactions.

Acylation Reactions

The amino group of 2-aminopyridine (B139424) and its derivatives readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides. For instance, the reaction of 2-aminopyridine with acetic anhydride (B1165640) typically proceeds under reflux conditions to yield the corresponding N-acetylated product. researchgate.netsci-hub.se In a one-pot decarboxylative acylation, 2-aminopyridine can be heated with diethyl malonate to produce N-(pyridin-2-yl)acetamide in good yield. google.com This suggests that 5-(Oxolan-2-yl)pyridin-2-amine would similarly react with acylating agents to afford the corresponding N-acyl derivatives. The use of a catalytic amount of a super-basic catalyst like 4-dialkylaminopyridine (DMAP) can significantly accelerate these reactions. semanticscholar.org

Table 1: Examples of Acylation Reactions on 2-Aminopyridine Analogs

Starting MaterialAcylating AgentConditionsProductYield (%)Reference
2-AminopyridineAcetic AnhydrideRefluxN-Acetyl-2-aminopyridine- researchgate.netsci-hub.se
2-AminopyridineDiethyl Malonate120 °CN-(Pyridin-2-yl)acetamide87 google.com
1-MethylcyclohexanolAcetic AnhydrideDMAP, Triethylamine, 17h, RT1-Methylcyclohexyl acetate (B1210297)- semanticscholar.org
2-AminopyridinesEndic Anhydride-Corresponding Amido Acids- researchgate.net

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The amino group of 2-aminopyridine derivatives can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via Sandmeyer or related reactions. wikipedia.orgmasterorganicchemistry.com The diazotization is typically carried out at low temperatures (e.g., -10 °C to 0 °C) using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid (HBr) or hydrochloric acid (HCl). google.comorganic-chemistry.org

The resulting diazonium salt can then be treated with a copper(I) salt (e.g., CuBr, CuCl, CuCN) to replace the diazonium group with a halogen or a cyano group. wikipedia.orgnih.gov For example, the diazotization of 2-aminopyridine in the presence of HBr and subsequent treatment with bromine can yield 2-bromopyridine. google.comheteroletters.org This methodology is applicable to a wide range of substituted aminopyridines. Therefore, this compound is expected to undergo diazotization and subsequent Sandmeyer reactions to yield the corresponding 2-halo- or 2-cyano-5-(oxolan-2-yl)pyridine derivatives.

Table 2: Examples of Diazotization and Sandmeyer Reactions on 2-Aminopyridine Analogs

Starting MaterialReagentsProductReference
2-Aminopyridine1. NaNO₂, HBr; 2. Br₂2-Bromopyridine google.comheteroletters.org
Aryl AmineNaNO₂, HCl, H₂O, then CuClAryl Chloride wikipedia.org
Aryl AmineNaNO₂, HCl, H₂O, then CuBrAryl Bromide wikipedia.org
Aryl AmineNaNO₂, HCl, H₂O, then CuCNAryl Cyanide wikipedia.org
N-(prop-2-yn-1-ylamino) pyridinesIsopentyl nitrite, Cupric chlorideBicyclic chlorinated pyridones nih.gov

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Nucleophilic and Electrophilic Substitution Patterns

The pyridine ring is generally considered electron-deficient and thus is more reactive towards nucleophiles than benzene. Nucleophilic substitution on pyridine typically occurs at the 2- and 4-positions. uomus.edu.iq

Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. uomus.edu.iq However, the presence of the strongly activating amino group at the C-2 position in this compound directs electrophiles primarily to the C-3 and C-5 positions. uomus.edu.iq For instance, the nitration of 2-aminopyridine yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine, with the 5-nitro isomer being the major product. sapub.org Similarly, bromination of 2-aminopyridine derivatives with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid typically occurs at the C-5 position. researchgate.net

The oxolane substituent at the C-5 position is likely to have a minor electronic effect on the pyridine ring's reactivity towards electrophiles.

Functionalization of Ring Carbons

Electrophilic substitution provides a direct route to functionalize the carbon atoms of the pyridine ring in 2-aminopyridine analogs.

Bromination: The bromination of 2-aminopyridine derivatives is a well-established reaction. Using N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane (B109758) leads to the regioselective introduction of a bromine atom. google.com For 2-aminopyridine, bromination typically yields 2-amino-5-bromopyridine. researchgate.net It is expected that this compound would undergo bromination at the C-3 position, as the C-5 position is already substituted.

Nitration: Nitration of 2-aminopyridine and its derivatives can be achieved using a mixture of nitric acid and sulfuric acid. sapub.org The reaction with 2-aminopyridine typically gives 2-amino-5-nitropyridine as the major product. sapub.org For this compound, nitration would be expected to occur at the C-3 position. Another approach involves the nitration of the corresponding pyridine N-oxide, which can alter the regioselectivity of the substitution. acs.orgarkat-usa.org

Table 3: Examples of Electrophilic Substitution on 2-Aminopyridine Analogs

Starting MaterialReagentProduct(s)Reference(s)
2-AminopyridineHNO₃, H₂SO₄2-Amino-5-nitropyridine (major), 2-Amino-3-nitropyridine (minor) sapub.org
2-AminopyridineNBS or Br₂/Acetic Acid2-Amino-5-bromopyridine researchgate.net
2-Aminopyridine derivatives1-Butylpyridinium bromide, H₂O₂5-Bromo-2-aminopyridine derivatives researchgate.net
Pyridine N-oxidesNitrating agentsNitrated pyridine N-oxides acs.orgarkat-usa.org

Chemical Modifications of the Oxolane Ring

The oxolane (tetrahydrofuran) ring in this compound can also undergo chemical transformations, most notably ring-opening reactions. These reactions are often promoted by Lewis acids or strong Brønsted acids. mdpi.comnih.gov For example, treatment of tetrahydrofuran (B95107) with a Lewis acid can initiate a ring-opening polymerization. mdpi.com In the context of more complex molecules, Lewis acids such as ZrCl₄ have been shown to mediate the ring-opening of tetrahydrofuran, which can be followed by intramolecular reactions. The reaction of tetrahydrofuran with excess HBr leads to the formation of 1,4-dibromobutane (B41627) through a ring-opening mechanism.

Oxidation of the oxolane ring is another potential modification. Strong oxidizing agents can potentially oxidize the tetrahydrofuran ring, possibly leading to the formation of a lactone or other oxidized products. organic-chemistry.org For instance, the Baeyer-Villiger oxidation can convert cyclic ketones into lactones using peracids. beilstein-journals.org While not directly applicable to the saturated THF ring, related oxidative cleavage reactions are known.

Table 4: Examples of Reactions Involving the Tetrahydrofuran Ring

Starting MaterialReagentsReaction TypeProduct(s)Reference(s)
TetrahydrofuranZrCl₄, Toluene/THFRing-openingtrans-Tetrachloro{4-[2-(phenylamino)pyridinio]butoxido-O}(tetrahydrofuran-O)zirconium(IV)
TetrahydrofuranExcess HBrRing-opening1,4-Dibromobutane
Penta(organo)fullereneTetrahydrofuran, ChlorotrimethylsilaneRing-openingPenta(organo)fullerene hydroxybutyl derivatives researchgate.net
KetonesH₂O₂-acid systemsBaeyer-Villiger oxidationLactones beilstein-journals.org

Acid-Catalyzed Ring Cleavage and Hydrolysis

The oxolane (tetrahydrofuran) ring is a cyclic ether and, as such, is susceptible to cleavage under acidic conditions. This reactivity provides a pathway to convert the cyclic ether into a linear side chain, introducing new functional groups.

The general mechanism for the acid-catalyzed ring-opening of an ether involves the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). A subsequent nucleophilic attack by a conjugate base or solvent molecule on one of the adjacent carbon atoms results in the cleavage of a C-O bond.

Several methods have been reported for the cleavage of tetrahydrofuran (THF) and its derivatives:

Using Acid Halides and Lewis Acids: The O-acylative cleavage of tetrahydrofurans can be achieved using organic acid halides in the presence of catalytic amounts of Bi(III) halides. researchgate.net This reaction is mild and regioselective. Similarly, magnesium bromide in combination with acetic anhydride can cleave THF to yield bromoacetates. researchgate.net

Using Strong Acid and Anhydride: A mixture of sulfuric acid and acetic anhydride is effective for cleaving cyclic ethers like THF at room temperature, producing diacetoxyalkanes. researchgate.net

Hydrolysis in Multistep Syntheses: In the context of creating complex molecules, acidic hydrolysis is often a key step. For instance, after a palladium-catalyzed cross-coupling reaction, acidic hydrolysis can be employed to deprotect or modify functional groups on the heterocyclic core. researchgate.net

Hydration and Ring-Opening: In related pyrimidine (B1678525) systems, reactions involving hydration can lead to the ring-opening of the heterocyclic core itself, forming intermediates such as 4-amino-5-formyl-pyrimidines. rsc.org

For a this compound analog, acid-catalyzed cleavage would likely proceed via protonation of the oxolane oxygen. A nucleophile (e.g., a halide ion from HX, or water) would then attack the C5 carbon of the oxolane ring, as it is a secondary carbon and less sterically hindered than the C2 carbon attached to the pyridine ring. However, attack at C2 is also possible, potentially leading to a mixture of products. This reaction would transform the oxolane substituent into a 4-hydroxybutyl or a 4-halobutyl side chain, offering a new point for further derivatization.

Stereochemical Considerations in Oxolane Ring Transformations

The C2 position of the oxolane ring in this compound is a stereocenter. Any transformation involving this chiral center must consider the potential stereochemical outcomes, such as retention, inversion, or racemization of configuration.

The stereochemistry of reactions on substituted tetrahydrofurans is a critical aspect in the synthesis of complex molecules and biologically active compounds. google.comnih.gov For instance, in the synthesis of functionalized phenyl tetrahydrofurans, subsequent cleavage of the ring to form acyclic derivatives with multiple stereocenters has been explored. nih.gov This cleavage was found to proceed through an acyloxycarbenium ion intermediate. nih.gov

In the case of this compound analogs, an acid-catalyzed ring-opening reaction would likely involve the formation of an oxonium ion intermediate, followed by nucleophilic attack. The stereochemical outcome at the C2 center would depend on the specific mechanism (SN1 vs. SN2) of the ring-opening step.

An SN2-type reaction, involving a direct backside attack by a nucleophile on the C2 carbon, would lead to an inversion of configuration at that center.

An SN1-type reaction would proceed through a planar carbocation or a rapidly equilibrating oxocarbenium ion intermediate, especially if stabilized by the adjacent pyridine ring. This pathway would likely result in racemization , yielding a mixture of stereoisomers.

The choice between these pathways is influenced by factors such as the stability of the potential carbocation intermediate, the nature of the nucleophile, and the reaction conditions. The ability to control the stereochemical outcome of these transformations is crucial for synthesizing enantiomerically pure final compounds. whiterose.ac.uk

General Derivatization Strategies for Heterocyclic Scaffolds

The aminopyridine scaffold is a common motif in medicinal chemistry and offers numerous handles for derivatization. researchgate.netnih.govnih.govsqu.edu.om Modifications can be targeted at the exocyclic amino group or the pyridine ring itself.

Derivatization of the 2-Amino Group: The primary amino group at the C2 position is a versatile nucleophile and can undergo a wide range of reactions to introduce diverse functionalities.

Reaction TypeReagents/ConditionsResulting Functional GroupReference
N-Alkylation Carboxylic acid, Sodium borohydride, THFSecondary amine researchgate.net
Reductive Amination Aldehyde/Ketone, NaBH₃CNSecondary or Tertiary amine mdpi.com
Guanidinylation N,N′-diBoc-S-methylisothiourea, HgCl₂, NEt₃Guanidine (B92328) mdpi.com
Thiourea Formation Benzoylisothiocyanate, then NaOH/H₂OThiourea mdpi.com
Acylation Acid chloride, BaseAmide researchgate.net

Derivatization of the Pyridine Ring: The pyridine ring can be functionalized through various methods, including electrophilic substitution (often requiring activation), nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A halogen atom on the pyridine ring (e.g., a 5-bromo or 6-chloro analog) can be displaced by various nucleophiles. This is a common strategy for introducing amines, alkoxides, and other groups. nih.govgoogle.com

Activation via N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide. This activates the C2 and C6 positions for nucleophilic attack and the C3 and C5 positions for electrophilic attack, providing a versatile route for functionalization. researchgate.netorganic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming C-C and C-N bonds, respectively, on the pyridine scaffold. researchgate.netmdpi.com These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. nih.govmdpi.com

Below is a table summarizing common cross-coupling strategies applicable to pyridyl scaffolds.

Reaction NameReactantsCatalyst/Ligand SystemBond FormedReference
Suzuki-Miyaura Aryl/heteroaryl halide + Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/S-PhosC-C (Aryl-Aryl) mdpi.commdpi.com
Buchwald-Hartwig Aryl halide + AminePd₂(dba)₃ / DavePhos or XantPhosC-N (Aryl-Amine) nih.govmdpi.com
Sonogashira Aryl halide + Terminal alkynePdCl₂(PPh₃)₂, CuI, NEt₃C-C (Aryl-Alkynyl) mdpi.com
Cyanation Aryl halide + CuCNMicrowave assistedC-CN (Aryl-Nitrile) nih.gov

These derivatization strategies, applied to the this compound core, enable the systematic exploration of the chemical space around this scaffold, facilitating the development of new compounds with tailored properties.

Advanced Spectroscopic and Crystallographic Characterization of Pyridyl Oxolane Systems

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of 5-(Oxolan-2-yl)pyridin-2-amine , distinct signals are expected for the protons of the pyridine (B92270) ring, the oxolane ring, and the amine group. The chemical shifts of the pyridine protons are influenced by the electronic effects of the amino and oxolanyl substituents. The amino group (-NH₂) is an electron-donating group, which would typically shift the ortho and para protons to a higher field (lower ppm). The oxolan-2-yl group, being a C-substituent, will have a more complex effect on the pyridine ring protons.

The protons of the oxolane ring will appear as multiplets in the aliphatic region of the spectrum. The proton at the C2 position of the oxolane ring, being adjacent to both the oxygen atom and the pyridine ring, is expected to be the most downfield of the oxolane protons. The amine protons are expected to appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by hydrogen bonding. The addition of D₂O would cause the amine proton signal to disappear due to proton-deuterium exchange. researchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Pyridine H-37.2 - 7.4Doublet
Pyridine H-47.6 - 7.8Doublet of Doublets
Pyridine H-68.0 - 8.2Doublet
Amine (-NH₂)4.5 - 5.5Broad SingletExchangeable with D₂O
Oxolane H-24.8 - 5.0Triplet or Multiplet
Oxolane H-3, H-4, H-51.8 - 2.2Multiplets

Disclaimer: The data in this table is predictive and based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For This compound , distinct signals are anticipated for each of the nine unique carbon atoms. The chemical shifts of the pyridine carbons are significantly influenced by the nitrogen heteroatom and the substituents. The carbon bearing the amino group (C-2) is expected to be significantly shielded, while the other pyridine carbons will appear in the aromatic region. The carbons of the oxolane ring will be found in the aliphatic region, with the C-2 carbon being the most downfield due to its attachment to the oxygen and the pyridine ring.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C-2158 - 162
Pyridine C-3105 - 110
Pyridine C-4138 - 142
Pyridine C-5130 - 135
Pyridine C-6145 - 150
Oxolane C-278 - 82
Oxolane C-325 - 30
Oxolane C-423 - 27
Oxolane C-568 - 72

Disclaimer: The data in this table is predictive and based on the analysis of structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Identification of Functional Groups via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N and C=C bonds of the pyridine ring, and the C-O bond of the oxolane ring.

Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the oxolane ring will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring usually appear in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the ether linkage in the oxolane ring is expected around 1050-1150 cm⁻¹. For a similar compound, 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine , characteristic NH stretching is observed at 3425 cm⁻¹ and ether C-O stretches are expected around 1100 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium (two bands)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=C and C=N Stretch (Pyridine)1400 - 1600Medium to Strong
C-O-C Stretch (Ether)1050 - 1150Strong

Disclaimer: The data in this table is predictive and based on the analysis of structurally similar compounds.

Determination of Molecular Weight and Fragmentation Patterns by Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For This compound (C₉H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at m/z 176. The presence of two nitrogen atoms dictates that the molecular weight will be an even number, following the nitrogen rule.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of fragments from the oxolane ring or the cleavage of the bond between the two rings.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment
176[M]⁺ (Molecular Ion)
147[M - C₂H₅]⁺
133[M - C₃H₇]⁺
107[C₅H₄N-NH₂]⁺
94[C₅H₆N₂]⁺

Disclaimer: The data in this table is predictive and based on the analysis of structurally similar compounds.

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions of This compound .

While a crystal structure for This compound is not publicly available, predictions can be made based on related structures. The molecule is expected to be non-planar due to the puckered conformation of the oxolane ring, which typically adopts an envelope or twist conformation. researchgate.net

In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. The amino group is a hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atom of the oxolane ring are potential hydrogen bond acceptors. It is likely that N-H···N or N-H···O hydrogen bonds will form, leading to the formation of supramolecular architectures such as dimers, chains, or sheets. For instance, in the crystal structure of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine , intermolecular N–H···N hydrogen bonds lead to the formation of centrosymmetric dimers. A similar packing motif could be anticipated for This compound .

Investigation of Supramolecular Interactions

Detailed experimental studies on the supramolecular assembly of This compound are not available in the current body of scientific literature. Analysis of supramolecular interactions, such as hydrogen bonding patterns (e.g., N-H···N, N-H···O), π-π stacking, or other non-covalent interactions, requires single-crystal X-ray diffraction data, which has not been reported for this compound. While related structures containing pyridyl and oxolane (tetrahydrofuran) moieties have been studied, a direct and accurate description for the title compound is not possible without specific experimental evidence. researchgate.netrsc.orgcsic.es

Surface Analysis Techniques for Intermolecular Contacts (e.g., Hirshfeld Surface Analysis)

Similarly, a Hirshfeld surface analysis for This compound cannot be provided. This technique is contingent upon the availability of a solved crystal structure. mdpi.comresearchgate.netnih.gov Hirshfeld surface analysis is used to visualize and quantify intermolecular contacts within a crystal lattice. It generates dnorm maps to identify key contact points and fingerprint plots to show the percentage contribution of different types of interactions (e.g., H···H, C···H, O···H). researchgate.netmdpi.comiucr.org Without the foundational crystallographic data for This compound , no such analysis is feasible.

Advanced Research Applications of 5 Oxolan 2 Yl Pyridin 2 Amine As a Chemical Scaffold

Role as a Versatile Molecular Building Block in Organic Synthesis

The structural attributes of 5-(Oxolan-2-yl)pyridin-2-amine make it a valuable starting material in organic synthesis. The presence of a primary amino group and the heterocyclic pyridine (B92270) and oxolane rings offer multiple reactive sites for functionalization and elaboration into more complex molecular architectures.

Construction of Complex Heterocyclic Frameworks

The pyridine and oxolane moieties within this compound serve as foundational units for the synthesis of more intricate heterocyclic systems. evitachem.comorientjchem.org The amino group on the pyridine ring can readily participate in reactions to form fused ring systems or to introduce additional heterocyclic components. orientjchem.org For instance, derivatives of aminopyridines are utilized in the synthesis of pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines. researchgate.net The oxolane ring, while generally more stable, can be modified or can influence the reactivity of the pyridine ring, guiding the regioselectivity of subsequent reactions. The development of environmentally friendly synthetic methods has further expanded the ability to create complex N-heterocyclic frameworks from such building blocks. semanticscholar.org

Precursor in the Synthesis of Diverse Organic Molecules

As a precursor, this compound is instrumental in the synthesis of a wide array of organic molecules. orgsyn.org The amino group can be acylated, alkylated, or used in coupling reactions to introduce various substituents, leading to a diverse library of compounds. For example, it can serve as a starting point for creating more substituted pyridine derivatives which are key components in many biologically active compounds. evitachem.com The oxolane group can enhance the solubility and bioavailability of the resulting molecules, a desirable feature in medicinal chemistry. smolecule.com The versatility of this compound as a building block is highlighted by its use in the synthesis of complex molecules for applications in materials science and pharmaceuticals. evitachem.com

Utility in Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the oxolane ring in this compound and its derivatives can act as donor atoms for metal ions, making this scaffold attractive for the design of new ligands in coordination chemistry.

Development of Pyridyl-Oxolane Scaffolds for Metal Complexation

The combination of a pyridyl group, a well-known coordinating moiety, with an oxolane ring allows for the creation of bidentate or potentially polydentate ligands. nih.govnih.gov These pyridyl-oxolane scaffolds can form stable complexes with a variety of transition metals. mdpi.comosti.gov The specific stereochemistry of the oxolane ring can influence the geometry of the resulting metal complexes, which is a critical factor in their catalytic activity or other properties. Research in this area focuses on synthesizing new ligand variations and studying their coordination behavior with different metal centers. umn.edu

Exploration of Binding Affinity and Chelation Properties

The binding affinity and chelation properties of ligands derived from this compound are subjects of ongoing research. The stability of the metal complexes formed depends on factors such as the nature of the metal ion, the solvent, and the specific substituents on the ligand. mdpi.com Techniques such as spectroscopic titrations and isothermal titration calorimetry are employed to quantify the binding constants and thermodynamic parameters of complexation. Understanding these properties is crucial for designing ligands with high selectivity for specific metal ions, which is important for applications in areas like catalysis, sensing, and medicinal inorganic chemistry. nih.gov

Application as Chemical Probes in Chemical Biology

The unique structural features of this compound and its derivatives make them suitable for use as chemical probes to study biological systems. evitachem.com These molecules can be designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to investigate their functions and roles in cellular processes.

Design Principles for Small-Molecule Probes

Small-molecule probes are essential tools for interrogating biological systems. The design of such probes based on the this compound scaffold would be guided by several key principles. The pyridine ring offers a versatile platform for modification, allowing for the introduction of various substituents to modulate properties like solubility, cell permeability, and target affinity. The 2-amino group provides a convenient handle for further chemical elaboration, enabling the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of biological targets.

The oxolane ring, with its non-planar structure and oxygen atom, can influence the compound's three-dimensional shape and hydrogen bonding capabilities. This can be crucial for achieving specific and high-affinity interactions with the binding sites of target proteins. The design process would involve computational modeling to predict how derivatives of this compound might fit into the active or allosteric sites of proteins of interest. Structure-activity relationship (SAR) studies, where variations of the scaffold are synthesized and tested, would be critical to optimize potency and selectivity.

Table 1: Potential Modifications of the this compound Scaffold for Small-Molecule Probe Development

Modification SitePotential ModificationDesired Outcome
Pyridine RingIntroduction of electron-withdrawing or -donating groupsModulation of electronic properties and pKa
2-Amino GroupAcylation, alkylation, or coupling to reporter moleculesAttachment of functional moieties, target engagement
Oxolane RingIntroduction of substituentsAlteration of steric bulk and hydrogen bonding potential

Strategies for Modulating Protein Activity

The this compound scaffold holds potential for the development of molecules that can modulate the activity of proteins, particularly enzymes like kinases, which are often implicated in disease. The pyridine and aminopyridine motifs are present in numerous kinase inhibitors. mdpi.comresearchgate.net The strategy for developing protein activity modulators would involve designing derivatives that can bind to the ATP-binding site or other regulatory pockets of a target protein.

One approach would be to synthesize a library of compounds based on the this compound core and screen them against a panel of kinases or other enzymes. The oxolane moiety could confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are crucial for in vivo efficacy. Computational docking studies could be employed to predict binding modes and guide the rational design of more potent and selective inhibitors. researchgate.net For instance, modifications to the pyridine ring could be designed to exploit specific interactions with amino acid residues in the target protein's active site.

Potential in Materials Science Research

The unique combination of a rigid aromatic pyridine ring and a flexible, polar oxolane ring in this compound makes it an interesting building block for materials science. smolecule.com

Development of Novel Materials with Defined Chemical Properties

This scaffold could be used in the synthesis of novel polymers or coordination polymers. The 2-amino group and the pyridine nitrogen atom can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs). researchgate.net The properties of these materials, such as porosity, thermal stability, and catalytic activity, could be tuned by varying the metal ion and the substitution pattern on the pyridine ring.

Furthermore, the aminopyridine moiety can undergo polymerization reactions to form novel polymers with specific optical or electronic properties. The oxolane ring could influence the polymer's morphology and solubility.

Table 2: Potential Material Science Applications of this compound

Application AreaRationale
Metal-Organic Frameworks (MOFs)Coordination sites on the pyridine ring and amino group
Specialty PolymersPolymerizable amino group and tunable properties from the scaffold
Functional DyesExtended π-system possible through derivatization of the aminopyridine

Study of Intramolecular Interactions and Molecular Conformations

The conformational flexibility of the oxolane ring and its interaction with the pyridine ring are important aspects for study. Theoretical calculations, such as Density Functional Theory (DFT), could be used to investigate the stable conformations of the molecule and the nature of intramolecular hydrogen bonding between the amino group and the oxolane oxygen. academie-sciences.fr Understanding these interactions is crucial for predicting how the molecule will behave in different environments and how it will interact with other molecules.

Experimental techniques like X-ray crystallography and NMR spectroscopy could provide valuable data on the solid-state and solution-phase conformations of this compound and its derivatives. academie-sciences.fr This information would be vital for the rational design of materials with specific, predictable three-dimensional structures and properties.

Q & A

What are the optimal synthetic routes for 5-(Oxolan-2-yl)pyridin-2-amine, and how can reaction conditions be systematically optimized?

Level : Basic
Answer :
The synthesis of this compound can be optimized using methods analogous to those described for structurally related pyridin-2-amine derivatives. For example:

  • Nucleophilic substitution : React 2-aminopyridine derivatives with oxolane (tetrahydrofuran) precursors under controlled temperature (60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like K₂CO₃ .
  • Catalytic cross-coupling : Employ Buchwald-Hartwig amination protocols using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) to couple halogenated pyridines with oxolane-containing amines .
    Optimization Metrics : Monitor reaction progress via TLC or LCMS (ESI) to track intermediates and final products. Adjust equivalents of reagents, solvent polarity, and reaction time to minimize side products (e.g., over-alkylation).

How should researchers interpret discrepancies in NMR and LCMS data during characterization of this compound?

Level : Basic
Answer :
Discrepancies often arise from residual solvents, tautomerism, or impurities. Key steps include:

  • 1H NMR Analysis : Compare chemical shifts (δ) to structurally similar compounds. For instance, the oxolane moiety typically shows signals at δ 1.7–2.1 ppm (CH₂) and δ 3.7–4.0 ppm (O–CH₂) in DMSO-d₆ .
  • LCMS Validation : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. For example, a molecular weight of ~194 g/mol should yield [M+H]⁺ at m/z 195. If impurities dominate, repurify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

What computational methods are best suited to predict the electronic properties of this compound?

Level : Advanced
Answer :
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of electronic properties . Steps:

Geometry Optimization : Use a 6-31G(d,p) basis set to minimize energy.

Electrostatic Potential Mapping : Identify nucleophilic/electrophilic regions (e.g., amine and oxolane groups).

HOMO-LUMO Analysis : Calculate energy gaps to assess reactivity (e.g., ΔE ≈ 4–5 eV for similar pyridines) .
Validation : Compare computed IR spectra or dipole moments with experimental data to refine functional selection.

How can researchers design biological assays to evaluate the kinase inhibition potential of this compound derivatives?

Level : Advanced
Answer :
Follow protocols analogous to TrkA kinase inhibition studies (e.g., KRC-108 ):

  • In Vitro Assay : Use recombinant kinases (e.g., TrkA, EGFR) with ATP-competitive substrates. Measure IC₅₀ via fluorescence polarization (FP) or luminescence-based ADP-Glo™ assays.
  • Dose-Response Curves : Test concentrations from 1 nM to 10 µM in DMSO (≤1% v/v). Include controls (staurosporine as a positive inhibitor).
  • Selectivity Screening : Profile against kinase panels (e.g., 50+ kinases) to identify off-target effects .

What strategies are effective for modifying the oxolane moiety to enhance binding affinity in structure-activity relationship (SAR) studies?

Level : Advanced
Answer :
Modify the oxolane ring to tune steric and electronic effects:

  • Ring Expansion : Replace oxolane with oxane (6-membered ring) to reduce ring strain and improve hydrophobic interactions .
  • Substituent Addition : Introduce electron-withdrawing groups (e.g., F, CF₃) at the oxolane 3-position to enhance dipole interactions.
  • Bioisosteric Replacement : Substitute oxolane with tetrahydrothiophene for sulfur-mediated hydrogen bonding .
    Validation : Use molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., kinases) and correlate with IC₅₀ values .

How do solvent effects influence the stability of this compound during synthetic reactions?

Level : Basic
Answer :

  • Polar Solvents (DMF, DMSO) : Enhance solubility but may promote decomposition at high temperatures (>100°C). Use under inert atmospheres (N₂/Ar) .
  • Protic Solvents (MeOH, EtOH) : Risk side reactions (e.g., esterification with oxolane). Prefer anhydrous conditions.
  • Storage : Store purified compounds at –20°C in amber vials to prevent oxidation. Confirm stability via periodic LCMS .

What experimental and computational approaches validate the protonation states of this compound in aqueous media?

Level : Advanced
Answer :

  • pH-Dependent NMR : Acquire ¹H NMR spectra in D₂O at varying pH (2–12). Monitor shifts in amine protons (δ 5–6 ppm) to identify pKa values .
  • DFT-MD Simulations : Perform ab initio molecular dynamics (AIMD) with explicit solvent models to predict dominant protonation states at physiological pH .

How can researchers address low yields in the final purification step of this compound?

Level : Basic
Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂). Collect fractions every 5 mL and analyze via TLC .
  • Recrystallization : Dissolve crude product in hot EtOH, then cool to –20°C for 12 hours. Filter and dry under vacuum.
  • Yield Tracking : Compare with literature yields (e.g., 40–60% for similar amines) and optimize catalyst loading (e.g., 5 mol% Pd) .

What are the key differences in reactivity between this compound and its non-cyclic ether analogs?

Level : Advanced
Answer :

  • Steric Effects : The oxolane ring imposes conformational constraints, reducing rotational freedom and altering nucleophilicity at the amine group.
  • Electronic Effects : The ether oxygen donates electron density via resonance, increasing the amine's basicity compared to acyclic analogs (e.g., pKa difference ~1–2 units) .
  • Stability : Cyclic ethers resist hydrolysis better than linear ethers under acidic/basic conditions.

How should researchers design controlled experiments to assess the compound's photostability?

Level : Advanced
Answer :

  • Light Exposure Tests : Irradiate samples (UV-Vis, 300–400 nm) for 24–72 hours. Monitor degradation via HPLC .
  • Radical Scavengers : Add butylated hydroxytoluene (BHT, 0.1% w/v) to assess oxidative pathways.
  • Quantum Yield Calculation : Use actinometry to quantify photodegradation rates. Compare with structurally similar compounds (e.g., 5% degradation after 48 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.